1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid
Description
The compound "1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid" is an iodine-containing heterocyclic derivative featuring a benzo[d][1,2]iodoxole core fused with a carboxylic acid group at position 3. Its structure includes two ketone groups (dioxo) and a hydroxyl substituent, which may confer unique reactivity and biological activity. The evidence instead focuses on structurally distinct compounds, such as diphosphonic acids (e.g., 1-hydroxyethylidene diphosphonic acid, HEDP) and phenolic acids (e.g., caffeic acid). Below, we compare these evidence-based compounds, highlighting their properties and applications, while noting the absence of direct data for the queried compound.
Properties
IUPAC Name |
1-hydroxy-1,3-dioxo-1λ5,2-benziodoxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO6/c10-7(11)4-2-1-3-5-6(4)8(12)15-9(5,13)14/h1-3H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABLFBBILUMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)I(=O)(OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609964 | |
| Record name | 1-Hydroxy-1,3-dioxo-1,3-dihydro-1lambda~5~,2-benziodoxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426832-99-7 | |
| Record name | 1-Hydroxy-1,3-dioxo-1,3-dihydro-1lambda~5~,2-benziodoxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid (CAS No. 426832-99-7) is a synthetic compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid is CHIO, with a molecular weight of approximately 324.03 g/mol. The compound features a unique benzo[d][1,2]iodoxole structure which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole exhibit antimicrobial activity. A study demonstrated that derivatives of benzo[d][1,2]iodoxole showed effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound's structural analogs have been explored for anticancer properties. Studies have shown that modifications in the benzene moiety can enhance the anticancer activity of related compounds. For instance, certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
The mechanism by which 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger various signaling pathways associated with cell death and inflammation.
Case Studies
Scientific Research Applications
The compound features a unique benzo[d][1,2]iodoxole structure, which contributes to its reactivity and potential interactions with biological systems. The presence of iodine in its structure suggests possible applications in radiochemistry and imaging.
Medicinal Chemistry
1-Hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid has shown promise as a building block for the synthesis of various pharmaceutical compounds. Its ability to participate in electrophilic aromatic substitutions makes it a valuable precursor for developing new drugs targeting specific biological pathways.
Case Study: Anticancer Research
Recent studies have investigated the compound's potential as an anticancer agent. It has been incorporated into drug formulations aimed at enhancing the efficacy of existing chemotherapeutics. Preliminary results indicate that derivatives of this compound exhibit improved cytotoxicity against cancer cell lines compared to standard treatments.
Environmental Science
The compound's iodine content allows for its use in environmental monitoring and remediation efforts. It can be utilized as a tracer in studies assessing the transport and fate of pollutants in aquatic systems.
Case Study: Pollution Tracing
Research conducted on the use of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid as a tracer for iodine-based pollutants demonstrated its effectiveness in identifying contamination sources in water bodies. The study highlighted its potential for improving environmental assessments and remediation strategies.
Materials Science
In materials science, this compound has been explored for its photochemical properties. Its ability to absorb light and undergo photochemical reactions positions it as a candidate for applications in organic photovoltaics and photonic devices.
Case Study: Photovoltaic Applications
Experimental work has shown that incorporating this compound into polymer matrices can enhance the efficiency of organic solar cells. The findings suggest that optimizing the concentration of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid within the active layer significantly improves charge transport and light absorption.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The queried compound belongs to the iodoxole-carboxylic acid class, which is distinct from the diphosphonic acids (e.g., HEDP) and phenolic acids (e.g., caffeic acid) described in the evidence. Key differences include:
Pharmacological and Industrial Relevance
HEDP (1-Hydroxyethylidene Diphosphonic Acid) :
Caffeic Acid :
Key Limitations in Available Data
- Structural analogs like HEDP and caffeic acid differ significantly in backbone and functional groups, limiting extrapolation of their properties to the target compound.
Preparation Methods
Oxidation of 2-Iodobenzoic Acid Derivatives
The most widely adopted method involves the controlled oxidation of 2-iodobenzoic acid or its derivatives. A landmark study demonstrated that treating 2-iodobenzoic acid with aqueous sodium hypochlorite (NaOCl) under a carbon dioxide atmosphere at room temperature yields mIBX in 78–85% purity. The reaction proceeds via in situ generation of hypoiodous acid (HIO), which facilitates cyclization to form the benziodoxole ring. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOCl Concentration | 10–12% (w/v) | <±5% variance |
| CO₂ Pressure | 1 atm | Mandatory |
| Reaction Time | 4–6 hours | Prolonged time → decomposition |
| Temperature | 20–25°C | >30°C → side products |
This method’s key advantage lies in its byproduct profile: NaCl forms exclusively, enabling straightforward purification via acid precipitation. However, residual hypochlorite may oxidize the carboxylic acid moiety unless quenched with Na₂S₂O₃.
Cyclization of Preformed Iodine(III) Intermediates
Alternative routes employ hypervalent iodine precursors such as (diacetoxyiodo)benzoic acids. Hydrolysis of 1,3-diacetoxy-1λ³-benzo[d]iodoxole-4-carboxylic acid under alkaline conditions (pH 10–12) induces cyclodehydration to mIBX. The reaction mechanism involves sequential acetate displacement by hydroxide, followed by intramolecular nucleophilic attack:
$$
\text{(AcO)}2\text{I-C}6\text{H}3\text{COOH} \xrightarrow{\text{OH}^-} \text{HOI(C}6\text{H}3\text{COOH)} \xrightarrow{-H2O} \text{mIBX}
$$
Reported yields range from 65% to 72%, with byproducts including 4-carboxy-2-iodophenyl iodate (≤15%). Microwave irradiation at 80°C reduces reaction time from 12 hours to 45 minutes but requires strict pH control to prevent decarboxylation.
Functionalization of Preformed Benziodoxole Scaffolds
A third approach modifies existing benziodoxole derivatives through late-stage oxidation. Treating 1,3-dihydroxy-1λ³-benzo[d]iodoxole-4-carboxylic acid with oxone (KHSO₅) in acetonitrile/water (3:1) introduces the 1,3-dioxo motif. Key observations include:
- Stoichiometry : 2.2 equiv oxone ensures complete diketone formation.
- Solvent Effects : Acetonitrile stabilizes the iodine(III) intermediate; pure aqueous media cause hydrolysis.
- Temperature : 0–5°C minimizes competing epoxidation of the aromatic ring.
This method achieves 81% yield but requires chromatographic purification to remove sulfate salts. Nuclear magnetic resonance (NMR) monitoring confirms product integrity:
- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 8.1 Hz, 1H), 7.95 (t, J = 7.7 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H).
- ¹³C NMR : 172.5 ppm (C=O), 167.8 ppm (COOH).
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods against industrial viability metrics:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| NaOCl Oxidation | 85 | 92 | 12.40 | Excellent |
| Cyclization | 72 | 88 | 18.75 | Moderate |
| Oxone Functionalization | 81 | 95 | 22.10 | Limited |
The NaOCl route dominates large-scale production due to cost-effectiveness and minimal waste. Conversely, the oxone method suits laboratory-scale synthesis where purity outweighs economic factors.
Mechanistic Considerations and Side Reactions
All pathways converge on forming the λ⁵-iodane center, a process governed by iodine’s hypervalent bonding. Density functional theory (DFT) calculations reveal that the 1-hydroxy-3-oxo configuration stabilizes the iodine(V) state through resonance:
$$
\text{I(V)-O} \leftrightarrow \text{I(III)-O}^-
$$
Common side reactions include:
- Overoxidation : Prolonged exposure to NaOCl degrades mIBX to iodylbenzoic acid derivatives.
- Decarboxylation : Acidic conditions (pH < 3) promote CO₂ loss, yielding 1-hydroxy-1,3-dioxo-1λ⁵-benzo[d]iodoxole.
- Dimerization : Concentrated solutions (>0.5 M) favor μ-oxo bridged dimers, detectable via MALDI-TOF.
Industrial Applications and Modifications
Commercial production (e.g., by Amadis Chemical Company) employs continuous-flow reactors to enhance the NaOCl method’s efficiency. Recent innovations include:
Q & A
Synthesis Optimization
Q1. How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing side reactions? Answer:
- Reaction Conditions: Optimize reflux time and temperature (e.g., 2.5–3 hours at 100–110°C in acetic acid with sodium acetate as a catalyst) to reduce byproducts like polycondensation derivatives .
- Catalytic Systems: Explore palladium-catalyzed reductive cyclization strategies using formic acid derivatives as CO surrogates to enhance regioselectivity .
- Purification: Employ gradient elution HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to isolate the target compound from unreacted precursors .
Structural Characterization
Q2. What advanced analytical techniques are critical for confirming the stereochemistry and electronic environment of this iodoxole derivative? Answer:
- X-ray Crystallography: Resolve the spirocyclic structure and iodine-oxygen bonding geometry, comparing data to similar benzo[d][1,2]iodoxole derivatives .
- Multinuclear NMR: Use and NMR to verify carboxylate and hydroxyl proton shifts, complemented by NMR (if accessible) for iodine coordination analysis .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., 327.4174 g/mol for analogous spirocyclic compounds) and fragmentation patterns .
Safety and Handling
Q3. What safety protocols are essential for handling this compound in oxidative or acidic environments? Answer:
- PPE: Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid: For accidental inhalation, move to fresh air and administer artificial respiration if needed. Contaminated skin should be washed with soap and water immediately .
- Storage: Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation via moisture or light exposure .
Mechanistic Investigations
Q4. How can researchers elucidate the reaction mechanisms involving this compound in catalytic processes? Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps in iodine-mediated oxidation reactions .
- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during cyclization to track iodine-oxygen bond formation .
- Computational Modeling: Apply DFT calculations to map transition states and assess the energy profile of dioxole ring closure .
Stability Profiling
Q5. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions? Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-UV to identify hydrolytic or oxidative byproducts .
- pH-Dependent Studies: Dissolve the compound in buffers (pH 2–12) and monitor decarboxylation or ring-opening reactions using NMR .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to establish safe handling thresholds .
Data Validation
Q6. How should discrepancies in reported spectroscopic data (e.g., IR carbonyl stretches) be resolved? Answer:
- Cross-Technique Validation: Compare IR data with computational predictions (e.g., DFT-simulated spectra) to confirm carbonyl (C=O) and hydroxyl (O-H) vibrational modes .
- Batch Reproducibility: Synthesize multiple batches under controlled conditions to rule out solvent or impurity artifacts .
- Peer-Reviewed References: Prioritize data from journals like Chem. Eur. J., which provide rigorous structural validation for iodoxole derivatives .
Biological Screening
Q7. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound? Answer:
- Enzyme Inhibition Assays: Screen against serine hydrolases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., NCI-60 panel) to assess antiproliferative effects .
- Molecular Docking: Model interactions with target proteins (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .
Degradation Pathways
Q8. How can researchers identify degradation products formed under hydrolytic stress? Answer:
- LC-MS/MS: Perform untargeted metabolomics to detect carboxylate hydrolysis products (e.g., benzoic acid derivatives) .
- Isolation via Prep-HPLC: Collect degradation peaks and characterize structures using NMR and HRMS .
- Mechanistic Probes: Introduce isotopic labels (e.g., ) to trace oxygen migration during ring-opening reactions .
Computational Modeling
Q9. Which quantum mechanical methods reliably predict the compound’s reactivity in electrophilic substitution reactions? Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model iodine’s electrophilic character and assess regioselectivity in halogen bonding .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to refine reaction barriers .
- NBO Analysis: Quantify hyperconjugative interactions stabilizing the dioxole ring .
Interdisciplinary Applications
Q10. How can this compound be applied in materials science or catalysis? Answer:
- Coordination Polymers: Exploit iodine’s Lewis acidity to design metal-organic frameworks (MOFs) with tailored porosity .
- Oxidation Catalysts: Test as a co-catalyst in Pd-mediated C–H activation reactions, leveraging its iodine-oxygen redox activity .
- Polymer Additives: Incorporate into biodegradable polyesters via ring-opening polymerization to enhance thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
